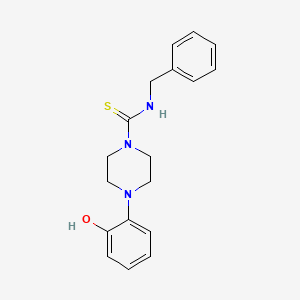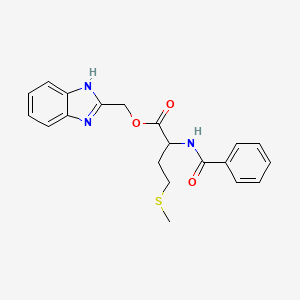![molecular formula C27H27ClN6O2 B11504315 N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11504315.png)
N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-propyl-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-PROPYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylphenyl group, a propyl group, and a tetrazole ring
Preparation Methods
The synthesis of 2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-PROPYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE typically involves multiple steps. The synthetic route may include the following steps:
Formation of the chlorophenyl and dimethylphenyl intermediates: These intermediates can be synthesized through standard organic reactions such as Friedel-Crafts alkylation or acylation.
Coupling of the intermediates: The chlorophenyl and dimethylphenyl intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the core structure.
Introduction of the propyl group: The propyl group is introduced through a nucleophilic substitution reaction.
Formation of the tetrazole ring: The tetrazole ring is formed through a cyclization reaction involving an azide and a nitrile group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-PROPYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Scientific Research Applications
2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-PROPYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its interactions with biological molecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in various industrial processes, including catalysis and chemical synthesis.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-PROPYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-PROPYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE can be compared with similar compounds, such as:
2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-PROPYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE: This compound has a similar structure but may differ in the position or nature of substituents.
2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-PROPYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE: Another similar compound with slight variations in the chemical structure.
The uniqueness of 2-(4-CHLOROPHENYL)-N-(2,6-DIMETHYLPHENYL)-2-{N-PROPYL-1-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]FORMAMIDO}ACETAMIDE lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications compared to its analogs.
Properties
Molecular Formula |
C27H27ClN6O2 |
|---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)-2-(2,6-dimethylanilino)-2-oxoethyl]-N-propyl-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C27H27ClN6O2/c1-4-16-33(27(36)21-10-14-23(15-11-21)34-17-29-31-32-34)25(20-8-12-22(28)13-9-20)26(35)30-24-18(2)6-5-7-19(24)3/h5-15,17,25H,4,16H2,1-3H3,(H,30,35) |
InChI Key |
UVNYNKVDJMUUBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C(C1=CC=C(C=C1)Cl)C(=O)NC2=C(C=CC=C2C)C)C(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11504248.png)
![N-phenyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11504255.png)
![methyl 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11504262.png)
![3-[4-(dimethylamino)phenyl]-5,6-dimethyl-2-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B11504277.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11504283.png)
![4-fluoro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11504285.png)
![1-(3-Chlorophenyl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11504290.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B11504298.png)


![7-[chloro(difluoro)methyl]-5-(furan-2-yl)-N-(5-methyl-1,2-oxazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11504307.png)
![S-{(4Z)-4-[(2-hydroxy-7-methylquinolin-3-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl} ethanethioate](/img/structure/B11504309.png)
![2-chloro-N-[1-(3-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11504313.png)
